Fissistin

Description

Contextualization of Fissistin within Chalcone (B49325) Chemistry

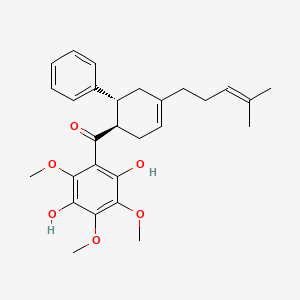

This compound is a naturally occurring chemical compound that belongs to the chalcone class of flavonoids. Chemically, chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. biosynth.comscispace.comnih.gov This core structure, 1,3-diaryl-2-propen-1-one, is the defining feature of the chalconoid group. nih.gov this compound, as a member of this class, possesses this fundamental chemical scaffold. Its molecular formula is C28H34O6 and it has a molecular weight of 466.57 g/mol .

Chalcones, including this compound, are considered bioprecursors in the biosynthesis of other flavonoids. mzcloud.org The flexible structure of chalcones allows for a wide range of biological activities, which has made them a subject of interest in medicinal chemistry. biosynth.comnih.gov The chemical synthesis of chalcones is often achieved through the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde with an aliphatic or aromatic ketone in the presence of a base or acid catalyst. scispace.comcaymanchem.comyoutube.com

Overview of Chalcones as Plant Secondary Metabolites

Chalcones are a significant group of plant secondary metabolites, which are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. mzcloud.orgnih.govresearchgate.netebi.ac.uk These compounds play crucial roles in the plant's interaction with its environment. Chalcones are biosynthesized in plants by the enzyme chalcone synthase. ebi.ac.uk

As secondary metabolites, chalcones and their derivatives exhibit a broad spectrum of biological activities. nih.gov They are abundantly found in edible plants such as fruits and vegetables. mzcloud.org The presence of phenolic groups in their structure contributes to their radical quenching properties. mzcloud.orgcaymanchem.com Historically, plants containing chalcones have been utilized in traditional medicine. mzcloud.orgnih.gov The largest number of natural chalcones have been isolated from plant species belonging to the Leguminosae, Asteraceae, and Moraceae families. researchgate.net

Historical Perspective on the Discovery of this compound

The discovery of this compound is linked to the investigation of bioactive compounds from the plant Fissistigma lanuginosum. Through a process known as bioassay-guided fractionation of an ethyl acetate (B1210297) extract of this plant, researchers were able to isolate this compound. nih.gov This method involves separating the components of a mixture and testing their biological activity at each stage to guide the purification of the active compound.

During the same investigation that led to the isolation of this compound, other related compounds were also discovered, including isothis compound (B1247816), another new condensed chalcone. nih.gov Additionally, the known chalcone pedicin was also isolated from the same fraction. nih.gov The structural elucidation of these new compounds, including this compound, was accomplished using spectral methods, with a particular reliance on 2D NMR techniques. nih.gov

Significance of this compound in Natural Product Research

The significance of this compound in natural product research stems from its demonstrated biological activities. Initial studies revealed that this compound exhibits cytotoxicity against KB cells, a human oral cancer cell line. nih.gov This finding has positioned this compound as a compound of interest for further investigation in cancer research.

In the broader context of the chalcone class, these compounds are considered a "privileged scaffold" in medicinal chemistry. nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of new therapeutic agents. The discovery of this compound and its cytotoxic properties contributes to the growing body of knowledge about the potential of chalcones as a source of new drug leads.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O6 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-[(1R,6R)-4-(4-methylpent-3-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C28H34O6/c1-17(2)10-9-11-18-14-15-20(21(16-18)19-12-7-6-8-13-19)23(29)22-24(30)27(33-4)28(34-5)25(31)26(22)32-3/h6-8,10,12-14,20-21,30-31H,9,11,15-16H2,1-5H3/t20-,21+/m1/s1 |

InChI Key |

SVEQTWAMENTLBK-RTWAWAEBSA-N |

Isomeric SMILES |

CC(=CCCC1=CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3OC)O)OC)OC)O)C |

Canonical SMILES |

CC(=CCCC1=CCC(C(C1)C2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3OC)O)OC)OC)O)C |

Synonyms |

fissistin |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Characterization of Fissistin

Plant Sources and Distribution of Fissistin

This compound is primarily found within plants of the Fissistigma genus, which belongs to the Annonaceae family. nih.govnih.gov These flowering plants are predominantly distributed in the tropical regions of Asia. nih.gov Phytochemical investigations have revealed that Fissistigma species are a rich source of various phenolic derivatives, including flavonoids and chalcones. nih.gov

One key species identified as a source of this compound is Fissistigma lanuginosum. researchgate.net Research focused on this particular plant has led to the successful isolation of this compound, confirming its status as a natural constituent of this species.

Table 1: Botanical Sources of this compound

| Genus | Species | Family | Primary Compound |

| Fissistigma | lanuginosum | Annonaceae | This compound |

In its natural botanical sources, this compound is often found alongside other structurally related chalcones. Notably, its co-occurrence with isothis compound (B1247816) and pedicin has been documented in Fissistigma lanuginosum. researchgate.net The simultaneous presence of these analogous chalcones suggests a common biosynthetic pathway within the plant. The isolation of these compounds together highlights the chemical diversity within a single plant species and provides a basis for comparative structural and biological studies. Pedicin has also been identified in other species of the same genus, such as Fissistigma oldhamii. mdpi.com

Table 2: Co-occurring Chalcones with this compound in Fissistigma lanuginosum

| Compound | Classification |

| Isothis compound | Chalcone (B49325) |

| Pedicin | Chalcone |

Methodologies for the Isolation of this compound from Biological Matrices

The isolation of this compound from its plant sources involves a multi-step process that begins with extraction followed by purification to obtain the compound in a pure form for structural analysis.

The initial step in isolating this compound from plant material, such as the powdered leaves or stems of Fissistigma species, typically involves solvent extraction. This technique is designed to efficiently remove a broad range of chemical constituents from the plant matrix.

Commonly, a non-polar solvent like hexane is first used to defat the plant material, removing lipids and other non-polar compounds. Subsequently, a solvent of medium polarity, such as ethyl acetate (B1210297), is employed to extract the desired chalcones, including this compound. researchgate.net This selective extraction is based on the solubility of the target compounds in the chosen solvent. The process is often carried out at room temperature over an extended period to ensure maximum yield. The resulting crude extract is then concentrated under reduced pressure to remove the solvent, yielding a residue that is ready for further purification.

Following extraction, the concentrated crude extract, which contains a mixture of compounds, undergoes chromatographic purification to isolate this compound. Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.govyoutube.com

A common approach for the purification of chalcones like this compound is column chromatography. nih.gov The crude extract is loaded onto a column packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. nih.gov A series of solvents or solvent mixtures with increasing polarity (a solvent gradient) are then passed through the column as the mobile phase.

This gradient elution allows for the separation of compounds based on their affinity for the stationary phase. Less polar compounds will elute from the column first, followed by more polar compounds. Fractions are collected sequentially and are often monitored by thin-layer chromatography (TLC) to identify those containing the target compound. nih.gov Fractions containing this compound are then combined and the solvent is evaporated to yield the purified compound. Further purification, if necessary, can be achieved using techniques like preparative high-performance liquid chromatography (HPLC), which offers higher resolution.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound

The structural elucidation of this compound has been accomplished primarily through spectral methods, with a significant reliance on two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the structure of organic molecules. libretexts.org

¹H-NMR (Proton NMR) : This technique provides information about the number and chemical environment of hydrogen atoms in the molecule. The chemical shifts, integration of peaks, and spin-spin coupling patterns are used to deduce the arrangement of protons.

¹³C-NMR (Carbon NMR) : This method reveals the number and types of carbon atoms present in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

2D-NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its elemental composition. libretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of compounds containing chromophores, such as the conjugated system present in chalcones. youtube.comyoutube.com The wavelength of maximum absorbance (λmax) is a key piece of data obtained from this technique.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. youtube.commrclab.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as carbonyl (C=O), hydroxyl (-OH), and carbon-carbon double bonds (C=C).

Table 3: Spectroscopic and Analytical Techniques for this compound Structural Elucidation

| Technique | Information Provided |

| ¹H-NMR | Number and environment of hydrogen atoms |

| ¹³C-NMR | Number and types of carbon atoms |

| 2D-NMR | Connectivity between atoms |

| Mass Spectrometry | Molecular weight and elemental composition |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

| IR Spectroscopy | Presence of functional groups |

Biosynthetic Pathways and Precursors of Fissistin

Fissistin as a Condensed Chalcone (B49325)

This compound is structurally characterized as a condensed chalcone nih.govresearchgate.net. Chalcones represent the initial C15 building blocks of all flavonoids, possessing a characteristic open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system nih.govresearchgate.netacs.org. The designation of this compound as a "condensed" chalcone implies a more complex structure arising from the combination or dimerization of chalcone-like moieties. While the precise nature of this condensation in this compound is a subject of ongoing research, it suggests a biosynthetic process that extends beyond the formation of a simple chalcone monomer. This structural complexity distinguishes this compound from more common flavonoids and points towards a specialized enzymatic machinery responsible for its formation in the plant species Fissistigma lanuginosum, from which it has been isolated nih.govresearchgate.net.

The Role of Chalcones in the Flavonoid Biosynthetic Pathway

Chalcones are the biogenetic precursors to all major classes of flavonoids nih.govresearchgate.net. Their formation marks a critical branch point from the general phenylpropanoid pathway into the dedicated flavonoid biosynthetic route researchgate.netplos.org. The central reaction involves the sequential condensation of three molecules of malonyl-CoA with one molecule of a p-coumaroyl-CoA, a reaction catalyzed by the key enzyme chalcone synthase (CHS) researchgate.netplos.org. The resulting product, naringenin chalcone, serves as the substrate for a variety of enzymes that catalyze cyclization, oxidation, and other modifications to generate the vast diversity of flavonoid structures, including flavanones, flavones, flavonols, anthocyanins, and isoflavonoids nih.govresearchgate.net. Therefore, the biosynthesis of any chalcone, including the monomeric units that may form this compound, is fundamentally dependent on the upstream availability of these primary precursors and the activity of the core enzymes of the flavonoid pathway.

Enzymatic Reactions in this compound Biosynthesis

The formation of this compound involves a series of enzymatic reactions, beginning with the synthesis of a chalcone backbone and followed by a proposed condensation step.

The biosynthesis of the fundamental chalcone structure is initiated by Chalcone Synthase (CHS) , a type III polyketide synthase wikipedia.org. This enzyme catalyzes the decarboxylative condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA (from fatty acid metabolism) to form naringenin chalcone plos.orgwikipedia.org.

The general steps leading to the chalcone precursor are as follows:

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. |

This table outlines the core enzymatic steps in the formation of the chalcone backbone, a necessary precursor for this compound.

The precise enzymatic mechanism leading to the "condensed" structure of this compound has not been fully elucidated. However, based on the structures of other dimeric natural products, several plausible mechanisms can be proposed. One likely route is an oxidative coupling of two chalcone-like monomers nih.govacs.org. This type of reaction is often catalyzed by enzymes such as peroxidases or laccases, which can generate radical intermediates that subsequently dimerize nih.gov. The specific regiochemistry of the linkage in this compound would be determined by the active site of the responsible enzyme. Another possibility involves a formal Diels-Alder-type cycloaddition reaction, which has been observed in the biosynthesis of other complex natural products, although enzymatic catalysis of such reactions in flavonoid biosynthesis is less common. The identification and characterization of the specific enzymes from Fissistigma lanuginosum that catalyze this condensation step are required to definitively establish the biosynthetic pathway of this compound.

Heterologous Biosynthesis and Metabolic Engineering Approaches for Related Flavonoids

While the heterologous biosynthesis of this compound itself has not been reported, significant progress has been made in the metabolic engineering of microbial systems for the production of various flavonoids. These efforts provide a foundational framework for the potential future production of condensed chalcones like this compound.

Both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce a range of flavonoid compounds pnnl.govnih.govkaist.ac.krnih.govresearchgate.netku.dkresearchgate.netnih.govnih.gov. These microorganisms are attractive hosts for metabolic engineering due to their well-characterized genetics, rapid growth, and scalability of fermentation processes.

The general strategy for engineering these microbes for flavonoid production involves the introduction of the plant biosynthetic pathway genes. This typically includes the core enzymes such as PAL, C4H, 4CL, and CHS to produce the initial chalcone scaffold. Further enzymatic steps can be added to generate more complex flavonoids.

| Microbial Host | Key Engineering Strategies | Examples of Produced Flavonoids |

| Escherichia coli | - Introduction of plant flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, etc.).- Optimization of precursor supply (e.g., malonyl-CoA).- Co-expression of cytochrome P450 reductases for functional expression of plant P450 enzymes. | Naringenin, Pinocembrin, Apigenin, Kaempferol |

| Saccharomyces cerevisiae | - Expression of multi-gene flavonoid pathways.- Engineering of endogenous metabolic pathways to increase precursor availability.- Compartmentalization of biosynthetic pathways within the cell. | Naringenin, Genistein, Resveratrol, Kaempferol, Quercetin |

This interactive table summarizes common strategies and outcomes in the heterologous production of flavonoids in two prominent microbial hosts.

The successful production of various flavonoids in these systems demonstrates the feasibility of transferring complex plant metabolic pathways into microorganisms. Future efforts to produce this compound would require the identification and functional expression of the specific enzyme(s) responsible for the chalcone condensation step, in addition to the core flavonoid biosynthetic pathway.

Implications for this compound Biosynthetic Research

Research into the biosynthetic pathways of this compound, a flavonoid with notable biological activities, holds significant implications for its production and the development of novel therapeutic agents. The elucidation of these pathways is pivotal for overcoming the limitations of current production methods, which primarily rely on extraction from natural plant sources or complex chemical synthesis. Biotechnological approaches, informed by biosynthetic research, offer a promising avenue for a sustainable and economically viable supply of this compound and its derivatives.

One of the foremost implications of this research is the potential for microbial production of this compound. The biosynthetic pathway of this compound has been successfully reconstructed in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govfrontiersin.org This involves the introduction of multiple heterologous genes from plants to create microbial cell factories capable of producing this compound de novo from simple carbon sources like glucose. nih.govdtu.dkdtu.dkresearchgate.net Such a development is a significant step towards the industrial-scale fermentation of this compound, which could provide a more consistent and scalable supply compared to the often low and variable yields from plant extraction. researchgate.net

Furthermore, a deep understanding of the biosynthetic pathway allows for the application of metabolic engineering and synthetic biology strategies to optimize production. frontiersin.orgnih.gov Researchers can identify and overcome potential bottlenecks in the pathway, enhance the expression of key enzymes, and redirect metabolic flux towards the desired product. nih.gov For instance, engineering the host organism to increase the supply of precursor molecules, such as tyrosine and p-coumaric acid, can significantly improve the final titer of this compound. nih.govnih.gov This level of control is not possible with traditional production methods.

Another significant implication of this compound biosynthetic research is the opportunity to generate novel flavonoids. By introducing enzymes with different specificities or feeding the engineered microbes with precursor analogs, it is possible to create derivatives of this compound that may possess enhanced biological activities or improved pharmacokinetic properties. nih.gov The assembly of the this compound pathway has already led to the production of intermediates like garbanzol and resokaempferol in microorganisms for the first time, demonstrating the potential for creating a diverse range of flavonols. nih.govdtu.dk

The development of biosynthetic production methods for this compound also has positive environmental implications. Chemical synthesis of flavonoids often involves harsh conditions and the use of hazardous chemicals, while extraction from plants can be resource-intensive. researchgate.net A fermentation-based process using engineered microbes is generally considered a more environmentally friendly and sustainable alternative. frontiersin.org

Based on a comprehensive review of chemical literature, there appears to be no registered chemical compound with the name “this compound.” It is highly probable that this is a misspelling of Fisetin , a well-documented flavonoid with a similar name.

Therefore, it is not possible to provide an article on the chemical synthesis and derivatization of “this compound” as requested.

If the intended compound of interest is indeed Fisetin , please confirm, and a detailed article following the requested structure can be generated. Fisetin is a chalconoid, and its synthesis, along with its derivatives, involves many of the chemical principles outlined in the query, including:

Claisen-Schmidt Condensation: A fundamental reaction for creating the chalcone backbone.

Other Synthetic Methodologies: Various modern techniques to construct the core structure.

Rational Design of Analogs: Strategies to modify the Fisetin structure to enhance its properties.

Diels-Alder Reactions: A powerful cycloaddition reaction used in the synthesis of complex molecular architectures related to flavonoids.

Semi-synthetic Approaches: Methods that use natural products as starting materials for creating novel Fisetin analogs.

Awaiting clarification on the compound name to proceed with generating the requested scientific article.

Chemical Synthesis and Derivatization Strategies for Fissistin and Its Analogs

Methodological Advancements in Fissistin Synthesis

Recent advancements in the chemical synthesis of fisetin (likely the intended compound for "this compound," a common misspelling) and its analogs have been driven by the need for more efficient, scalable, and cost-effective production methods than earlier, more cumbersome synthetic routes. Initial syntheses of fisetin were historically significant but often impractical for large-scale production due to expensive starting materials, lengthy reaction times, and the necessity for tedious purification steps like column chromatography. koreascience.kr

One of the foundational methods for synthesizing flavonols like fisetin is the Algar-Flynn-Oyamada (AFO) reaction. This reaction typically involves the cyclization of a chalcone (B49325) precursor to form the flavonol structure. The first total synthesis of fisetin, accomplished in 1904 by Kostanecki, utilized a multi-step process starting with the preparation of a partially protected chalcone, which was then cyclized to a flavanone under acidic conditions. Subsequent oxidation and deprotection steps yielded fisetin. researchgate.netfrontiersin.orgnih.gov Another early approach by Robinson in 1926 involved the reaction of ω-methoxyresacetophenone with veratric anhydride, followed by demethylation to produce fisetin. nih.gov

Key steps in a recently developed efficient synthesis of fisetin are outlined below:

| Step | Reaction | Starting Materials | Reagents | Product | Yield |

| 1 | Friedel-Crafts Acylation | Resorcinol, Acetic anhydride | BF3–Et2O | 1-(2,4-dihydroxyphenyl)ethanone | 95% koreascience.kr |

| 2 | Methylation | 1-(2,4-dihydroxyphenyl)ethanone | - | Paeonol | - |

| 3 | Aldol Condensation & AFO Reaction | Paeonol, 3,4-dimethoxybenzaldehyde | Potassium hydroxide, Sodium hydroxide, Hydrogen peroxide | 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one | 42% koreascience.kr |

| 4 | Demethylation | 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one | Pyridine hydrochloride | Fisetin | 97% koreascience.kr |

The synthesis of fisetin analogs has also been a focus of recent research to explore structure-activity relationships. researchgate.net For instance, the synthesis of 5'-methyl fisetin has been reported, involving a series of protection, condensation, cyclization, and deprotection steps. researchgate.net Furthermore, enzymatic and biotechnological methods are being explored as sustainable alternatives to purely chemical synthesis. researchgate.netresearchgate.net These methods include the use of microorganisms like Saccharomyces cerevisiae and enzymes such as cyclodextrin glycosyltransferase to produce fisetin and its glycoside derivatives, which can exhibit improved solubility. researchgate.netnih.gov

A patented method highlights a synthesis pathway using paeonol and veratraldehyde as starting materials. patsnap.com This process involves a condensation reaction under basic conditions, followed by cyclization with hydrogen peroxide and subsequent treatment with hydrogen bromide to yield fisetin. patsnap.com This method is presented as a way to reduce the number of synthesis steps and avoid hazardous reagents, making it more suitable for industrial-scale production. patsnap.com

The table below summarizes various starting materials and key reactions in different synthetic approaches to fisetin:

| Starting Material(s) | Key Reactions/Methodology | Final Product(s) | Reference |

| Resorcinol | Friedel-Crafts acylation, Aldol condensation, AFO reaction, Demethylation | Fisetin, 4',7-dihydroxyflavonol, 7-hydroxyflavonol | koreascience.kr |

| Quercetin | Site-selective deacetylation, Deoxygenation | Fisetin | nih.gov |

| Paeonol, Veratraldehyde | Condensation, Cyclization with H2O2, Treatment with HBr | Fisetin | patsnap.com |

| ω-methoxyresacetophenone, Veratric anhydride | Robinson's synthesis | Fisetin | nih.gov |

| Partially protected chalcone | Kostanecki's synthesis | Fisetin | researchgate.netfrontiersin.orgnih.gov |

These methodological advancements highlight a clear trend towards developing more efficient, scalable, and sustainable methods for the synthesis of fisetin and its derivatives, moving away from the classical, low-yield laboratory syntheses to processes amenable to large-scale production.

Molecular and Cellular Mechanisms of Fissistin Action

Interaction with Cellular Components

Investigations into how fissistin interacts with cellular components aim to elucidate the initial events that lead to its observed biological effects.

Modulation of Cellular Signaling Pathways

Research suggests that this compound may influence cellular signaling pathways. Computational studies have explored the potential of this compound, along with other naturally occurring chalcones, to interact with proteins in the Hedgehog signaling pathway plos.orgresearchgate.net. The Hedgehog pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in various cancers plos.orgresearchgate.net. In silico docking studies indicate that this compound exhibits binding affinity towards key regulatory proteins within this pathway, specifically Patched I, Smoothened, and Gli II plos.orgresearchgate.net. The calculated binding energies in one study were -8.14 kcal/mol with Patched I, -7.61 kcal/mol with Smoothened, and -6.15 kcal/mol with Gli II researchgate.net. While these computational findings suggest a potential for this compound to modulate the Hedgehog pathway through direct protein interaction, further experimental validation is required to confirm these interactions and understand the downstream effects on pathway activity.

Information regarding the detailed modulation of other specific cellular signaling pathways, such as mTOR, JAK/STAT, or growth hormone receptor signaling pathways by this compound, is not available in the provided search results.

Influence on Cell Proliferation and Cell Cycle Regulation

This compound has demonstrated an influence on cell proliferation, exhibiting cytotoxicity against human epithelial carcinoma KB cells plos.orgstikesbcm.ac.idresearchgate.net. Cytotoxicity implies an ability to induce cell death or inhibit cell growth. One study, while primarily focusing on a related dihydrochalcone (B1670589), mentioned investigating the effects of this compound on cytotoxicity, cell cycle, and apoptosis in cancer cell lines in the context of reversing P-gp-mediated multidrug resistance researchgate.net. However, the detailed findings regarding the specific mechanisms of cell cycle regulation (e.g., induction of cell cycle arrest at particular phases) or apoptosis (e.g., activation of caspases or modulation of Bcl-2 family proteins) presented in that source were attributed to the dihydrochalcone and not explicitly to this compound researchgate.net.

Based on the available information, this compound impacts cell proliferation through cytotoxic effects, but the precise mechanisms by which it influences cell cycle progression or induces apoptosis require further detailed investigation specific to this compound.

Effects on Protein Targets and Receptor Interactions

As mentioned in the context of signaling pathways, computational studies have identified potential protein targets for this compound within the Hedgehog pathway plos.orgresearchgate.net. These studies suggest that this compound may interact with Patched I, Smoothened, and Gli II proteins plos.orgresearchgate.net. These interactions are proposed based on molecular docking simulations plos.orgresearchgate.net.

| Protein Target (Hedgehog Pathway) | Binding Energy (kcal/mol) |

| Patched I | -8.14 researchgate.net |

| Smoothened | -7.61 researchgate.net |

| Gli II | -6.15 researchgate.net |

Note: These are computational predictions and require experimental validation.

Information regarding the effects of this compound on other specific protein targets or receptor interactions, such as mTOR, JAK/STAT components, KIT receptor, or growth hormone receptor signaling proteins, is not available in the provided search results.

Binding to Macromolecular Structures

Based on the provided search results, there is no specific information detailing the binding of this compound to macromolecular structures such as DNA or Human Serum Albumin. While studies exist on the binding of other compounds, such as fisetin, to Human Serum Albumin nih.govmdpi.comrsc.orgnih.govmdpi.com and the DNA-binding properties of bacterial proteins like Fis wikipedia.orgnih.govplos.orgebi.ac.ukbiorxiv.org, this information does not pertain to this compound.

Mechanistic Studies on this compound-Induced Cellular Responses

Mechanistic studies aim to unravel the step-by-step processes by which this compound exerts its effects on cells.

Elucidation of Specific Intracellular Targets

The elucidation of specific intracellular targets for this compound is an ongoing area of research. As indicated by computational investigations, potential intracellular targets include proteins within the Hedgehog signaling pathway, namely Patched I, Smoothened, and Gli II plos.orgresearchgate.net. These proteins are key regulatory components of the pathway and are located intracellularly plos.orgresearchgate.net. Further experimental studies, such as pull-down assays, cellular thermal shift assays (CETSA), or activity-based protein profiling, are needed to experimentally confirm these predicted interactions and identify other potential intracellular targets that mediate this compound's biological activities, particularly its observed cytotoxicity.

Investigation of Downstream Molecular Events

Studies investigating this compound, alongside other chalcones from Fissistigma species, have reported their success in combating human epithelial carcinoma cells. researchgate.netnih.gov Chalcones, as a class of compounds, have been observed to act as regulators of various cellular pathways, including NF-κB, PI3K/Akt, ABCG2, RSK2, and JNK/c-jun, in different types of cancer cells. nih.gov While these pathways represent potential areas of influence for chalcones with anti-cancer properties, specific detailed downstream molecular events directly and solely attributed to this compound are not extensively delineated within the provided research findings. The observed cytotoxic effects suggest interaction with cellular machinery, potentially impacting cell growth, survival, or proliferation pathways.

Computational Approaches to this compound-Target Interactions

Computational methods have been employed to investigate the potential interactions between this compound and biological targets, providing insights into its possible mechanisms of action at the molecular level. A computational study examining naturally occurring anticancer agents, including this compound, focused on their regulatory potential against proteins in the Hedgehog pathway. researchgate.netnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations were conducted as part of a computational investigation into the interaction of several naturally occurring compounds, including this compound, with the four regulatory proteins of the Hedgehog pathway: Smoothened (Smo), Patched I (Ptch I), Sonic Hedgehog, and Gli-II. researchgate.netnih.gov This approach predicts the preferred orientation, or "pose," of a small molecule like this compound when bound to a target protein and can be used to estimate the strength of the association, known as binding affinity. researchgate.net The study indicated that chalcones, including this compound, demonstrated good binding strength with the tested Hedgehog pathway proteins. researchgate.net

Molecular Dynamics Simulations to Model this compound Interactions

Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing dynamic insights into the behavior of a molecular system, such as a protein-ligand complex. In the computational study involving this compound and other chalcones targeting Hedgehog pathway proteins, molecular dynamics simulations were performed subsequent to molecular docking. researchgate.netnih.gov These simulations aimed to assess the stability and dynamics of the protein-ligand complexes. researchgate.net While this compound was included in the initial docking analysis, the detailed molecular dynamics simulations highlighted in the provided information focused on the complexes exhibiting the strongest binding affinities, specifically Liriodenine with three of the proteins and 2',4-dihydroxy-3-methoxychalcone (B8714405) with the Sonic Hedgehog protein. researchgate.netnih.gov Nevertheless, the inclusion of MD simulations in this study underscores the application of this computational approach to model the interactions of chalcones, such as this compound, with potential protein targets.

Advanced Analytical Methodologies for Fissistin Research

Quantitative and Qualitative Analysis of Fissistin in Complex Samples

Analyzing this compound in complex biological or botanical samples requires powerful separation techniques to isolate it from interfering substances before quantification. High-Performance Liquid Chromatography (HPLC) is the predominant method, though Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, typically after chemical modification of the analyte.

High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) configuration, stands as the most widely used technique for the routine analysis and quantification of this compound. researchgate.net RP-HPLC methods offer robust, reproducible, and sensitive analysis suitable for pure forms of the compound, formulated products, and biological samples like plasma. nih.govnih.gov

The core of this method involves a stationary phase, typically a C18 column, and a mobile phase, which is usually a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, often acidified with orthophosphoric acid or formic acid to ensure sharp peak shapes. nih.govbrjac.com.br this compound is detected as it elutes from the column, most commonly by a UV-Visible spectrophotometer or a photodiode array (PDA) detector set to a wavelength where this compound exhibits maximum absorbance, typically around 362 nm. nih.gov

Validation of these HPLC methods according to guidelines from the International Council for Harmonisation (ICH) ensures their reliability. Key validation parameters include linearity, precision, accuracy, and sensitivity. For instance, a validated RP-HPLC method demonstrated excellent linearity over a concentration range of 2–12 µg/mL with a high coefficient of correlation (R² = 0.993). nih.govresearchgate.net The precision of such methods is confirmed by low relative standard deviation (%RSD) values, which are consistently below 2%. nih.govnih.gov Accuracy is often assessed through recovery studies, with values typically ranging from 96% to 105%. nih.govnih.gov The sensitivity of HPLC methods is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), with reported values being as low as 3.18 ng/mL and 9.66 ng/mL, respectively, for analysis in rat plasma. nih.gov

Table 1: Example Parameters of a Validated RP-HPLC Method for this compound Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Phenomenex C18 | nih.gov |

| Mobile Phase | Methanol : 0.1% Orthophosphoric Acid (55:45, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 362 nm | nih.gov |

| Retention Time | ~7.48 minutes | nih.gov |

| Linearity Range | 2–12 µg/mL (R² = 0.993) | researchgate.net |

| LOD | 0.425 µg/mL | nih.govresearchgate.net |

| LOQ | 1.287 µg/mL | nih.govresearchgate.net |

| Accuracy (% Recovery) | 96–98% | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to flavonoids like this compound is less direct than HPLC because they are generally non-volatile and thermally labile due to their multiple polar hydroxyl groups. nih.govmdpi.com Direct analysis by GC would require high temperatures that would cause this compound to decompose before it could be vaporized and separated.

To overcome this limitation, a chemical derivatization step is necessary. mdpi.com This process involves reacting the analyte with a specific reagent to replace the active hydrogens in the hydroxyl groups with nonpolar, thermally stable groups. The most common derivatization technique for compounds with hydroxyl groups is silylation. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the this compound molecule into its more volatile trimethylsilyl (B98337) (TMS) ether derivative, which can then be analyzed by GC-MS. mdpi.com

Despite these extra steps, GC-MS offers very high separation efficiency and definitive identification based on the mass spectrum of the derivatized compound. One study successfully used GC-MS to analyze and identify this compound isolated from an ethanolic extract of strawberries (Fragaria xananassa). The analysis confirmed the presence of this compound by matching its mass spectrum, which showed a characteristic fragment pattern with a mass-to-charge ratio (m/z) of 286.23, against reference mass spectral libraries. iosrjournals.org This application highlights the utility of GC-MS for the qualitative confirmation of this compound in complex plant extracts after its isolation. iosrjournals.org

Advanced Mass Spectrometry Techniques for this compound and Metabolites

To delve deeper into the metabolic fate of this compound and to characterize its structure and that of its metabolites with high confidence, more advanced mass spectrometry techniques are employed. These methods, often coupled with ultra-high-performance liquid chromatography, provide unparalleled sensitivity and structural information.

Ultra High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) is a premier analytical platform for metabolomics and the study of drug metabolism. This technique has been effectively applied to investigate the in vitro and in vivo metabolism of this compound. iosrjournals.org The UHPLC system provides rapid and highly efficient separations, while the QToF mass spectrometer offers high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of metabolites. iosrjournals.org

In a comprehensive study of this compound metabolism in rats, a UHPLC-QToF-MS/MS method was developed to screen for and identify its metabolites. iosrjournals.org The analysis, performed in negative ion mode, which provides a stronger response for this compound, successfully characterized 53 metabolites in vivo (from rat plasma, bile, urine, and feces) and 14 metabolites in vitro (from rat liver microsomes). iosrjournals.org The primary metabolic pathways identified included oxidation, reduction, hydrogenation, methylation, sulfation, and glucuronidation. iosrjournals.org This level of detailed metabolic profiling is essential for understanding the biotransformation of this compound and provides a basis for interpreting its pharmacological mechanisms. iosrjournals.org

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of compounds like this compound. In this technique, the precursor ion (the ionized this compound molecule) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern, or spectrum, that serves as a structural fingerprint of the molecule.

High-resolution MS/MS analysis of this compound reveals characteristic fragmentation pathways. In positive ion mode, this compound (with a precursor ion m/z of 287) undergoes losses of water (H₂O) and carbon monoxide (CO). unina.itnih.gov A notable fragmentation pathway involves the loss of formic acid (HCOOH), resulting in a prominent product ion at m/z 241. unina.it Other observed product ions appear at m/z 269, 259, 231, and 213, corresponding to various neutral losses. unina.it The specific fragmentation pattern, including the relative intensities of the product ions, can be used to differentiate this compound from its structural isomers, such as Kaempferol, which also has a precursor ion at m/z 287 but produces a different set of dominant fragment ions. unina.itnih.gov This detailed analysis of fragmentation is crucial for the unambiguous identification of this compound in complex mixtures and for characterizing the structure of its metabolites, where the core this compound structure is modified. unina.itnih.gov

Table 2: Key Product Ions from MS/MS Fragmentation of this compound in Positive Ion Mode

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Source |

|---|---|---|---|

| 287 | 269 | H₂O | unina.it |

| 287 | 259 | H₂O + CO | unina.it |

| 287 | 241 | HCOOH (Formic Acid) | unina.it |

| 287 | 231 | H₂O + CO + CO | unina.it |

| 287 | 213 | H₂O + CO + CO + H₂O | unina.it |

Spectroscopic Methods for Characterization in Biological Systems

Spectroscopic techniques are vital for characterizing the structural features of this compound and its interactions within biological environments. Methods such as UV-Visible, Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy provide complementary information on the molecule's properties and behavior.

UV-Visible spectrophotometry is a straightforward and accessible method used for the quantitative estimation of this compound. nih.gov A validated method using methanol as a solvent determined that this compound exhibits maximum absorbance (λmax) at 363 nm. mdpi.com The method was shown to be linear over a concentration range of 2 to 10 µg/ml, making it suitable for routine quantification in bulk or formulated products. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound structure. The chemical shifts and coupling constants from NMR analysis have been used to confirm the identity of this compound isolated from natural sources, such as the seeds of Rhus verniciflua, by comparing the spectral data with that of previously reported values for the compound. rjptonline.org

Fluorescence spectroscopy is particularly useful for studying the interactions of this compound with biological macromolecules like proteins and DNA. This compound possesses intrinsic fluorescence, and changes in its fluorescence emission spectrum (such as shifts in wavelength or changes in intensity) can indicate binding to a target molecule. iosrjournals.org Studies have utilized this property to investigate the interaction of this compound with Human Serum Albumin (HSA), a key circulatory protein. iosrjournals.org These experiments revealed that this compound binds to HSA at two distinct sites, and through Förster resonance energy transfer (FRET), it was determined that these binding sites are located near the protein's single Tryptophan-214 residue. iosrjournals.org Such studies are crucial for understanding how this compound is transported in the bloodstream and interacts with physiological targets.

Fluorescence Spectroscopy in this compound Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands, such as this compound, to proteins. nih.gov This method often relies on monitoring the intrinsic fluorescence of proteins, which is primarily due to the presence of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov When this compound binds to a protein, it can cause a change in the fluorescence emission of these residues, a phenomenon known as fluorescence quenching. nih.gov

The mechanism of quenching can be either dynamic, resulting from collisions between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov These two mechanisms can be distinguished by their differential response to temperature. nih.gov

By systematically titrating a protein solution with this compound and measuring the corresponding decrease in fluorescence intensity, researchers can determine key binding parameters. The Stern-Volmer equation is often employed to analyze the quenching data and calculate the Stern-Volmer quenching constant (KSV), which provides a measure of the efficiency of quenching. nih.gov For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using a modified Stern-Volmer equation. nih.gov

Table 1: Hypothetical Fluorescence Quenching Data for this compound Binding to Human Serum Albumin (HSA)

| This compound Concentration (µM) | Fluorescence Intensity (a.u.) at 340 nm | F₀/F |

| 0 | 980 | 1.00 |

| 5 | 850 | 1.15 |

| 10 | 745 | 1.32 |

| 15 | 650 | 1.51 |

| 20 | 570 | 1.72 |

| 25 | 500 | 1.96 |

F₀ is the fluorescence intensity of HSA in the absence of this compound, and F is the fluorescence intensity in the presence of this compound.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can also be calculated from the binding constants measured at different temperatures. These parameters provide valuable information about the nature of the forces driving the binding interaction, such as hydrophobic interactions, hydrogen bonds, or electrostatic forces. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins and for detecting conformational changes upon ligand binding. wiley.com This method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov

The far-UV region of the CD spectrum (typically 190-250 nm) provides information about the secondary structure of a protein, such as the relative proportions of α-helices, β-sheets, and random coils. nih.gov When a ligand like this compound binds to a protein, it can induce conformational changes that alter the protein's secondary structure content. These changes are reflected in the far-UV CD spectrum. nih.gov

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and can provide information about the tertiary structure of the protein. clinicaltrials.gov Changes in the near-UV CD spectrum upon this compound binding can indicate alterations in the local environment of these residues, suggesting that they may be at or near the binding site. clinicaltrials.gov

By comparing the CD spectra of a protein in the absence and presence of this compound, researchers can gain qualitative and quantitative insights into the conformational changes that occur upon binding. cas.org

Table 2: Hypothetical Changes in Secondary Structure Content of a Target Protein upon this compound Binding, Determined by CD Spectroscopy

| Secondary Structure | % Content (Protein Alone) | % Content (Protein + this compound) |

| α-Helix | 45 | 52 |

| β-Sheet | 25 | 20 |

| Random Coil | 30 | 28 |

Omics Technologies in this compound Research

Metabolomics Approaches to this compound Biosynthesis and Metabolism

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. This powerful "omics" technology can be applied to elucidate the biosynthetic pathway of this compound and to track its metabolism in a biological system.

To investigate the biosynthesis of this compound, a metabolomics approach could involve comparing the metabolite profiles of a this compound-producing organism with a non-producing or genetically modified strain. By identifying the precursors and intermediates that accumulate in the absence of this compound production, it is possible to piece together the steps of its biosynthetic pathway. Isotope labeling studies, where precursors labeled with stable isotopes are fed to the organism, can also be used in conjunction with metabolomics to trace the flow of atoms through the pathway to this compound.

Untargeted metabolomics can also be used to study the metabolic fate of this compound after it has been introduced into a biological system. By analyzing samples over time, it is possible to identify the various biotransformation products of this compound, providing insights into how it is processed and eliminated by the organism.

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomics and proteomics are the large-scale studies of gene expression (RNA transcripts) and proteins, respectively. These technologies are invaluable for understanding the cellular response to exposure to a compound like this compound.

Transcriptomics, often carried out using techniques like RNA sequencing (RNA-Seq), can reveal which genes are up- or down-regulated in cells or tissues following treatment with this compound. This information can point to the cellular pathways and biological processes that are affected by the compound. For example, if genes involved in an inflammatory response are down-regulated, it might suggest that this compound has anti-inflammatory properties.

Proteomics, typically performed using mass spectrometry-based methods, provides a snapshot of the proteins present in a cell at a given time. By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide a more direct understanding of the functional changes occurring in the cell, as proteins are the primary effectors of cellular processes.

Integrating transcriptomics and proteomics data can provide a more comprehensive picture of the cellular response to this compound, from the level of gene transcription to the functional protein level.

Table 3: Hypothetical List of Differentially Expressed Genes in Response to this compound Exposure

| Gene | Function | Fold Change (this compound vs. Control) |

| IL-6 | Pro-inflammatory cytokine | -2.5 |

| TNF-α | Pro-inflammatory cytokine | -3.1 |

| NQO1 | Antioxidant enzyme | +2.8 |

| HMOX1 | Heme oxygenase 1 (antioxidant) | +3.5 |

Ecological and Plant Biological Roles of Fissistin

Role in Plant Defense Mechanisms and Stress Response

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to cope with a variety of biotic and abiotic stresses. researchgate.netmdpi.com These mechanisms can be structural or biochemical and can be either pre-existing or induced in response to a threat. researchgate.netslideshare.net Biochemical defenses involve the production of compounds that can deter or directly harm herbivores and pathogens. mdpi.comnih.gov

While specific detailed research on fissistin's direct role in plant defense mechanisms and stress response is limited in the provided search results, chalcones, as a class of secondary metabolites to which this compound belongs, are known to play significant roles in plant defense. ijpsr.complos.org Chalcones and other phenolic compounds are involved in induced biochemical defense mechanisms, being produced after infection. slideshare.net Flavonoids, which are biosynthesized from chalcones, are widely involved in plant stress response, including increasing resistance against fungal pathogens. mdpi.com

Plants respond to environmental stressors, such as drought, salinity, and extreme temperatures, by activating signaling pathways that lead to the production of stress-inducible phytochemicals. mdpi.comnih.gov These compounds play indispensable roles in plant immunity and tolerance to adverse conditions. researchgate.netmdpi.com The accumulation of defense metabolites is influenced by complex signaling crosstalk and regulatory interactions involving transcriptional factors. mdpi.com

Contribution to Plant-Microbe Interactions

Plant-microbe interactions are complex and can range from mutualistic to antagonistic. benthamscience.comuclouvain.be Plants interact with a wide array of microbes in their environment, including those in the soil (rhizosphere) and those that colonize plant tissues internally (endophytes) or externally (epiphytes). mdpi.com These interactions are crucial for nutrient acquisition, growth promotion, and defense against pathogens. benthamscience.comfrontiersin.org

Root exudates, which are diverse organic compounds secreted by plant roots, play a key role in shaping microbial communities in the rhizosphere by acting as chemical signals that attract and recruit specific microbes. frontiersin.org These exudates include organic acids, amino acids, sugars, and secondary metabolites. frontiersin.org

Flavonoids, derived from chalcones like this compound, are known to play a vital role in plant-bacteria interactions, particularly with nitrogen-fixing species. frontiersin.org They can attract specific microbial strains and modulate gene expression relevant to motility and biofilm production. frontiersin.org Phenolic compounds, including chalcones and flavonoids, released by plants can function as both defense mechanisms against pathogens and as carbon sources for microbes. frontiersin.org

While the specific interactions of this compound with microbes require further dedicated research, its classification as a chalcone (B49325) and its presence in plant tissues suggest a potential involvement in mediating plant-microbe relationships, either through direct antimicrobial activity or by influencing the composition and behavior of microbial communities in the plant's environment.

Interactions with Fungi

Plants have developed defense mechanisms against fungal pathogens, including the production of antimicrobial peptides and other biochemical compounds. researchgate.netnih.gov Flavonoids have been shown to increase plant resistance against fungal pathogens. mdpi.com

Chalcones, as precursors to flavonoids, may indirectly contribute to antifungal defense. Some studies on chalcones have investigated their antifungal activities. For example, some chalcone derivatives have shown antifungal properties. researchgate.netiosrjournals.org Given that this compound is a chalcone, it is plausible that it could possess antifungal activity, contributing to the plant's defense against fungal infections. However, direct research specifically detailing this compound's interactions with fungi was not extensively found in the provided search results.

Interactions with Bacteria

Plants also interact with bacteria, which can be either pathogenic or beneficial. uclouvain.be Plant defense mechanisms against bacterial diseases involve various structural and biochemical responses. researchgate.net Secondary metabolites play a role in these interactions. wikipedia.org

Flavonoids are known to be important in plant-bacteria interactions, especially with nitrogen-fixing bacteria. frontiersin.org They can attract beneficial bacteria and influence their gene expression. frontiersin.org Chalcones, the precursors of flavonoids, may therefore indirectly influence these interactions. Some research on chalcones has explored their antibacterial properties. researchgate.netiosrjournals.org While direct evidence of this compound's specific interactions with bacteria was not prominent in the search results, its nature as a chalcone suggests a potential role in modulating plant-bacteria interactions, possibly through antimicrobial effects or by influencing bacterial behavior in the plant's vicinity.

Biosynthesis and Accumulation Patterns in Fissistigma Species

This compound has been isolated from Fissistigma lanuginosum, a species belonging to the genus Fissistigma within the Annonaceae family. nih.govresearchgate.net The genus Fissistigma comprises approximately 100 species distributed in tropical areas of Asia, Africa, and Oceania. researchgate.net Various species within this genus have been investigated for their phytochemical content, revealing a rich source of diverse bioactive compounds, including alkaloids, terpenoids, and phenolic derivatives like chalcones. researchgate.netresearchgate.net

The biosynthesis of chalcones, including this compound, occurs through the phenylpropanoid pathway. ijpsr.com Phenylalanine, an amino acid, serves as a major precursor. nih.govijpsr.com Phenylalanine is converted to p-coumaroyl CoA through a series of enzymatic steps, including deamination by phenylalanine ammonia-lyase (PAL) and hydroxylation by cinnamate-4-hydroxylase. nih.govijpsr.com Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl CoA with three molecules of malonyl CoA to form chalcones. nih.govijpsr.com This process involves decarboxylation, cyclization, and aromatization. nih.gov Chalcone synthase is a key enzyme in this pathway. nih.gov

This compound and isothis compound (B1247816) are described as novel condensed chalcones isolated from the ethyl acetate (B1210297) extract of Fissistigma lanuginosum. nih.govresearchgate.net The isolation of these compounds from Fissistigma species indicates that these plants possess the necessary enzymatic machinery for their biosynthesis and accumulate them in detectable quantities. The specific accumulation patterns of this compound within different tissues or developmental stages of Fissistigma species, as well as the factors influencing its production, would require further dedicated research. However, the presence of this compound in the ethyl acetate extract suggests it is a relatively lipophilic compound found in the plant's tissues. researchgate.net

Advanced Research Perspectives and Future Directions

Integration of Computational Chemistry and Experimental Biology in Fissistin Studies

The integration of computational chemistry and experimental biology is a powerful approach for understanding the behavior and potential of compounds like this compound. Computational methods, such as molecular docking and in silico screening, can predict how this compound might interact with biological targets, such as proteins or enzymes. botanyjournals.com These predictions can then guide experimental studies, focusing efforts on the most promising interactions. This synergistic approach can accelerate the identification of this compound's molecular mechanisms of action and potential therapeutic targets. Computational methods can also be used to predict physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, aiding in the selection of promising analogs for further study. botanyjournals.com

Exploration of Novel Synthetic Routes for this compound and Bioactive Analogs

Exploring novel synthetic routes for this compound and its bioactive analogs is crucial for ensuring a sustainable supply for research and potentially for developing compounds with enhanced properties. While this compound is a naturally occurring compound, its isolation from plant sources may be challenging or low-yielding. mdpi.com Developing efficient and scalable synthetic methods can provide access to larger quantities of this compound. Furthermore, synthetic chemistry allows for the creation of analogs with subtle structural modifications. These modifications can be designed to investigate structure-activity relationships (SAR), potentially leading to the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties. researchgate.net Chalcones, the structural class to which this compound belongs, have been synthesized via various methods, including the Claisen-Schmidt condensation. researchgate.net Research into novel catalysts and reaction conditions could lead to more efficient and environmentally friendly synthesis of this compound and its derivatives.

Systems Biology Approaches to this compound's Biological Network

Applying systems biology approaches can provide a holistic understanding of how this compound influences biological networks. Instead of focusing on single targets, systems biology examines the complex interactions between multiple molecules within a cell or organism. This involves analyzing large datasets from techniques like transcriptomics, proteomics, and metabolomics to map the changes induced by this compound exposure. By understanding how this compound perturbs these intricate networks, researchers can gain insights into its multifaceted biological effects and identify key nodes or pathways that are most significantly impacted. This approach can reveal previously unknown effects and provide a broader context for its observed activities.

Identification of Undiscovered Biological Functions of this compound

Despite existing research, it is highly probable that this compound possesses undiscovered biological functions. Future research can employ high-throughput screening assays and phenotypic screens to explore a wider range of potential activities beyond those already reported. Given that this compound is a chalcone (B49325) derivative and chalcones exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, further investigation into these and other areas is warranted. mdpi.comresearchgate.net Exploring its effects on different cell types, signaling pathways, and disease models could uncover novel therapeutic potential or reveal its role in the plant from which it is isolated.

Leveraging this compound as a Research Probe in Molecular Biology

This compound's unique chemical structure and potential biological activities make it a valuable candidate for use as a research probe in molecular biology. By using this compound, researchers can selectively modulate specific biological pathways or targets to study their roles in cellular processes. For example, if this compound is found to interact with a particular enzyme, it can be used as a tool to inhibit that enzyme's activity and observe the downstream effects. Chemically modifying this compound with tags (e.g., fluorescent labels or affinity tags) can facilitate the identification and isolation of its binding partners within complex biological mixtures. This can aid in target validation and the deconvolution of complex biological pathways.

Q & A

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

- Methodological Answer : Adopt blinded scoring for in vivo outcomes (e.g., tumor volume measurements) and use randomization in treatment allocation. Pre-register study designs on platforms like Open Science Framework and share raw data in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.